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InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1
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Cinobufotalin is a steroid glycoside originally isolated from the Asiatic toad (B. gargarizans) and has diverse biological activities. It reduces SRC-3 protein levels in MCF-7 breast cancer cells when used at concentrations ranging from 10 to 100 nM. Cinobufotalin (1 μM) reduces Na+/K+ pump activity, viability, and cell attachment of C7-MDCK cells. It reduces expression of the epithelial-mesenchymal (EMT) markers E-cadherin, vimentin, ZEB1, and Slug in and migration and invasion of PC3 cells. Cinobufotalin (0.1-10 μM) is cytotoxic to A549, H460, and HTB-58 lung cancer cells. In vivo, cinobufotalin (1 and 5 mg/kg) reduces tumor volume and increases survival in an A549 mouse xenograft model.
Cinobufotalin is a steroid glycoside that reduces SRC-3 protein levels in MCF-7 breast cancer cells, Na+/K+ pump activity, viability, and cell attachment of C7-MDCK cells, and expressi...